molecular formula C14H21Cl2NO B1426335 3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220017-86-6

3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426335
CAS RN: 1220017-86-6
M. Wt: 290.2 g/mol
InChI Key: ZIDFTPATDMSVBN-UHFFFAOYSA-N
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Description

“3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220033-10-2. It has a molecular weight of 262.18 and its IUPAC name is 3-[(4-chlorobenzyl)oxy]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H . This indicates the presence of a piperidine ring, a chlorobenzyl group, and an ethyl group in the structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment . The molecular formula of the compound is C12H17Cl2NO .

Scientific Research Applications

Chromatography and Mass Spectrometry

This compound is utilized in chromatographic methods to separate chemical mixtures and in mass spectrometry as a standard or reagent to help identify and quantify chemicals within a sample. Its unique structure allows for selective interactions with other molecules, making it valuable in complex analyses .

Analytical Chemistry

In analytical chemistry, “3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” serves as a chemical probe or reference compound . It’s particularly useful in the development of new analytical methods where precise measurements of chemical properties are required .

Biopharma Production

The compound finds application in the biopharmaceutical industry, where it may be used in the synthesis of active pharmaceutical ingredients (APIs) . Its reactivity can be harnessed to create more complex molecules that are essential in drug development .

Safety and Controlled Environment

In safety research, this chemical is important for studying toxicology and environmental impact . It’s used in controlled environment studies to understand how such compounds behave under different conditions and their potential effects on health and the environment .

Advanced Battery Science

“3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is being explored in advanced battery science for its electrochemical properties. It could play a role in developing new materials for better energy storage solutions .

Material Science

The compound’s structural attributes make it a candidate for research in material science , particularly in the creation of novel materials with specific desired properties, such as increased strength or conductivity .

Chemical Synthesis

It is a valuable intermediate in chemical synthesis . Researchers use it to build more complex structures, especially in the synthesis of new organic compounds with potential applications in various industries .

Life Science Research

Lastly, in life science research, this compound is used in molecular biology and biochemistry experiments. It may be involved in studies of molecular interactions, enzyme activities, and as a part of biochemical pathways within cells .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDFTPATDMSVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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